
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate
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Overview
Description
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the pyrrole ring, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can be achieved through various synthetic routes. One common method involves the condensation of 5-formyl-1-methyl-1H-pyrrole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Reduction: Ethyl (2E)-3-(5-hydroxymethyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate.
Substitution: 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid.
Scientific Research Applications
ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and the ethyl ester group can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(1H-pyrrol-2-yl)prop-2-enoate: Lacks the formyl and methyl groups, making it less versatile in certain reactions.
Methyl (2E)-3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Biological Activity
Ethyl 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)prop-2-enoate, also known by its IUPAC name, exhibits a range of biological activities that make it a compound of significant interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C11H13N1O3
- Molecular Weight : 207.23 g/mol
- CAS Number : 122163598
The biological activity of this compound is largely attributed to its structural components, particularly the pyrrole ring and the formyl group. These elements enable the compound to interact with various biomolecules:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects.
- Membrane Interaction : The pyrrole ring may interact with biological membranes and receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to its protective effects against oxidative stress.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of pro-inflammatory cytokines, which are critical in the inflammatory response.
Antioxidant Activity
The antioxidant capacity of this compound has been demonstrated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging tests. These studies indicate that the compound can effectively neutralize free radicals, thereby reducing oxidative stress in cells.
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl (2E)-3-(5-formyl-1H-pyrrol-2-yl)prop-2-enoate | Similar structure without methyl group | Lower reactivity and biological activity compared to ethyl 3-(5-formyl... |
Ethyl (2E)-3-(5-formyl-1-methylpyrrole)but-2-enoate | Additional carbon in alkenoate chain | Different chemical properties affecting solubility and activity |
Methyl 3-(5-formylpyrrol)propanoate | Methyl ester instead of ethyl ester | Influences solubility; shows varied biological effects |
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant inhibition zone, suggesting potent antimicrobial properties.
- Anti-inflammatory Activity Assessment : In vitro tests demonstrated that treatment with ethyl 3-(5-formyl...) significantly reduced TNF-alpha levels in macrophages activated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Antioxidant Efficacy Evaluation : Using the DPPH assay, ethyl 3-(5-formyl...) exhibited a strong scavenging effect comparable to standard antioxidants like ascorbic acid.
Properties
IUPAC Name |
ethyl (E)-3-(5-formyl-1-methylpyrrol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)7-6-9-4-5-10(8-13)12(9)2/h4-8H,3H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEVXIRVWFPGMJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(N1C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(N1C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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